2,6-Dichloro-3-(trifluoromethyl)pyridine

Overview

Description

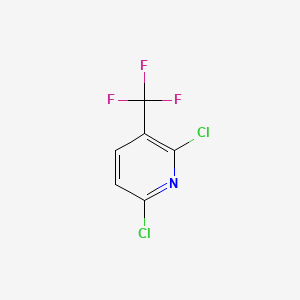

2,6-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F3N and a molecular weight of 215.99 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)pyridine typically involves the chlorination of 3-(trifluoromethyl)pyridine. One common method includes the reaction of 3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems .

Scientific Research Applications

Agrochemical Applications

Pesticide Development

2,6-Dichloro-3-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of various agrochemicals. The compound's trifluoromethyl group enhances biological activity, making it effective in pest control formulations. For instance:

- Fluazinam : A potent fungicide derived from 2,6-DCTF that disrupts respiration in fungi. Studies have shown that the trifluoromethyl substitution significantly improves its fungicidal activity compared to other derivatives .

- Fluazifop-butyl : The first commercialized product containing a trifluoromethylpyridine moiety, used extensively for controlling grass weeds in crops .

Market Trends

The demand for 2,6-DCTF derivatives has surged, with over 20 new agrochemical products incorporating this compound achieving ISO common names. The ongoing research continues to explore novel applications in crop protection .

Pharmaceutical Applications

Drug Development

In pharmaceuticals, this compound serves as a critical intermediate in the synthesis of several therapeutic agents. Notable examples include:

- Tipranavir : An anti-HIV drug that utilizes 2,6-DCTF in its synthesis. This non-peptide protease inhibitor has shown significant efficacy against HIV .

- Tavapadon (CVL-751) : A treatment for Parkinson's disease that employs 2,6-DCTF as a key intermediate. This compound acts as a partial agonist at dopamine receptors .

- Leniolisib (CDZ173) : Developed for treating activated PI3Kδ syndrome, this compound was optimized using 2,6-DCTF to enhance potency and solubility .

Case Studies

| Compound | Application | Significance |

|---|---|---|

| Fluazinam | Fungicide | Higher efficacy due to trifluoromethyl substitution |

| Tipranavir | Anti-HIV drug | Non-peptide inhibitor with significant market impact |

| Tavapadon | Parkinson's treatment | Enhances dopamine receptor activity |

| Leniolisib | Immunodeficiency treatment | Improved potency and solubility |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)pyridine depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Comparison: 2,6-Dichloro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the presence of the trifluoromethyl group can significantly impact the compound’s electronic properties and steric hindrance, affecting its behavior in chemical reactions and biological systems .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)pyridine is a chlorinated and trifluoromethylated derivative of pyridine that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features two chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position. This unique structure contributes to its electron-withdrawing properties, enhancing its reactivity and biological activity.

Molecular Formula: CClFN

Molecular Weight: 197.01 g/mol

Enzyme Interactions

This compound interacts with various enzymes, particularly through inhibition mechanisms. It has been shown to bind to enzyme active sites, preventing substrate binding and catalytic activity. This inhibition can lead to significant alterations in metabolic pathways within cells.

Cellular Effects

The compound's effects on cellular functions are concentration-dependent and vary by cell type. Notably, it influences:

- Cell Signaling Pathways: Modifications in signaling cascades can result in altered gene expression.

- Metabolic Processes: Changes in cellular metabolism have been observed upon exposure to this compound.

The primary mechanism involves the inhibition of enzyme activity through binding at the active site. The trifluoromethyl group enhances binding affinity, making this compound a valuable candidate for drug development targeting specific enzymes or receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, it has shown promise as an antimicrobial agent against various pathogens due to its ability to disrupt cellular processes in microorganisms.

| Study | Pathogen Tested | Activity Observed |

|---|---|---|

| Study A | E. coli | Significant inhibition |

| Study B | S. aureus | Moderate inhibition |

Drug Development Applications

The compound is being explored for its potential use in drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. Its structural properties allow it to serve as a scaffold for designing more complex therapeutic agents .

Synthesis and Industrial Applications

The synthesis of this compound typically involves chlorination reactions with 3-(trifluoromethyl)pyridine using chlorine gas under controlled conditions. The industrial production focuses on optimizing yield and purity through advanced techniques such as continuous flow reactors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-(trifluoromethyl)pyridine?

The compound is typically synthesized via halogenation of pyridine derivatives or through regioselective Suzuki-Miyaura cross-coupling reactions. A key method involves reacting this compound with arylboronic acids under ligand-free conditions, yielding mono- or diarylated products. For example, using 1 equivalent of arylboronic acid with Pd catalysts (e.g., Pd(OAc)₂) in a solvent like dioxane/water at 80–100°C selectively couples at the 2-position .

Q. How is this compound characterized in academic research?

Characterization relies on ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing between 2- and 6-position reactivity. X-ray crystallography is used to resolve steric/electronic effects influencing regioselectivity. For example, crystallographic data from Suzuki-Miyaura adducts reveal bond-length variations due to trifluoromethyl electron-withdrawing effects . Mass spectrometry (HRMS) and elemental analysis validate purity and molecular weight .

Q. What are its primary applications as a synthetic intermediate?

The compound serves as a precursor for agrochemicals (e.g., pesticides) and pharmaceuticals. Its chlorine atoms enable functionalization via nucleophilic substitution, while the trifluoromethyl group enhances lipophilicity in bioactive molecules. For instance, it is used to synthesize 2,6-diarylpyridines with antimicrobial or antitumor activity .

Advanced Research Questions

Q. Why does Suzuki-Miyaura coupling favor the sterically hindered 2-position over the 6-position?

Despite steric hindrance at the 2-position, electronic effects dominate : the trifluoromethyl group at C3 withdraws electron density, activating the C2 chlorine for oxidative addition to Pd(0). Computational studies suggest the C2 position’s lower electron density facilitates Pd insertion, overriding steric constraints. Experimental data show >90% selectivity for 2-aryl products under optimized conditions .

Q. How can one-pot sequential coupling with two arylboronic acids be optimized?

A one-pot protocol involves:

- First coupling : React this compound with 1 equivalent of arylboronic acid (e.g., phenyl) at 80°C for 12 hours.

- Second coupling : Add a second arylboronic acid (e.g., 4-methoxyphenyl) and heat at 100°C for 24 hours. Use Pd(OAc)₂/SPhos as a catalyst system to enhance reactivity for less nucleophilic partners. Monitor via TLC and isolate via flash chromatography .

Q. What strategies mitigate competing side reactions during chlorine substitution?

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr reactions.

- Temperature modulation : Lower temperatures (0–25°C) reduce elimination byproducts.

- Catalyst design : CuI/1,10-phenanthroline systems improve yields in amination reactions .

Q. How should researchers address contradictions in reported reactivity data?

Conflicting results (e.g., solvent-dependent regioselectivity) require systematic benchmarking:

- Compare electronic (Hammett σ values) and steric (A-values) parameters of substituents.

- Validate via DFT calculations to model transition states. For example, discrepancies in chlorination vs. trifluoromethylation effects can be resolved by analyzing LUMO localization .

Q. What analytical methods differentiate electronic vs. steric effects in derivatization?

- Kinetic isotope effects (KIE) : Measure primary KIE to assess bond-breaking in rate-determining steps.

- X-ray crystallography : Compare bond angles/distances in intermediates (e.g., Pd-aryl complexes).

- Hammett plots : Correlate substituent electronic parameters with reaction rates to isolate electronic contributions .

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWAAFFFSGQECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203852 | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-75-1 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.